![molecular formula C11H22N2O4S B13580810 tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields, including medicinal chemistry and material science, due to its distinctive characteristics.
Preparation Methods
The synthesis of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often employ flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and metal-free conditions for other transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In medicinal chemistry, it is used for developing new drugs and studying their interactions with biological systems. In material science, it is utilized for creating advanced materials with unique properties. Its applications extend to biology and industry, where it plays a role in various biochemical and industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate can be compared to other similar compounds, such as tert-butyl esters and tert-butyl substituted hetero-donor TADF compounds. These compounds share some structural similarities but differ in their specific applications and properties. The unique structure of this compound gives it distinct advantages in certain research areas .
Properties
Molecular Formula |
C11H22N2O4S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16) |
InChI Key |
CLAGXMSFBGNCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


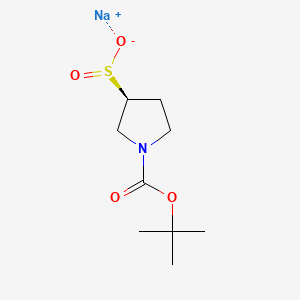
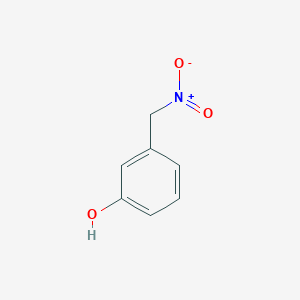
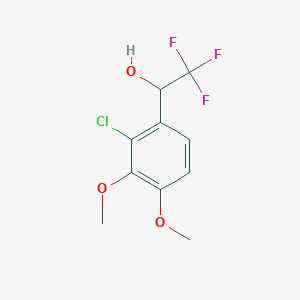
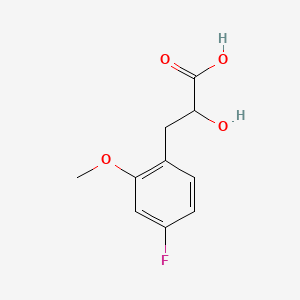
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
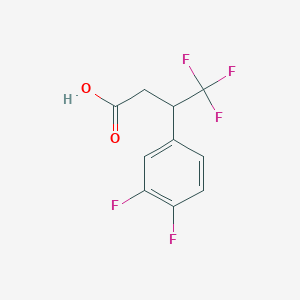
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
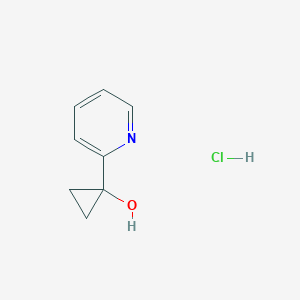

![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
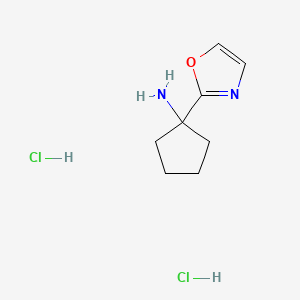
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
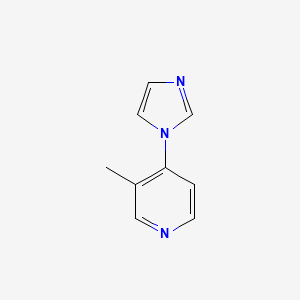
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
